Cas no 2199831-81-5 (N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide)
![N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/2199831-81-5x500.png)
2199831-81-5 structure
Nome del prodotto:N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide
N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2199831-81-5
- N-{3-[2-(3-bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide
- EN300-26592726
- N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide
- Z1729699911
- N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide
-
- Inchi: 1S/C16H18BrFN2O3/c1-2-15(21)19-6-5-16(22)20-7-8-23-14(10-20)11-3-4-13(18)12(17)9-11/h2-4,9,14H,1,5-8,10H2,(H,19,21)
- Chiave InChI: VXCMGKYQXUPDLA-UHFFFAOYSA-N
- Sorrisi: C(NCCC(N1CCOC(C2=CC=C(F)C(Br)=C2)C1)=O)(=O)C=C
Proprietà calcolate
- Massa esatta: 384.04848g/mol
- Massa monoisotopica: 384.04848g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 449
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 58.6Ų
Proprietà sperimentali
- Densità: 1.419±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 583.3±50.0 °C(Predicted)
- pka: 14.55±0.46(Predicted)
N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592726-0.05g |
N-{3-[2-(3-bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide |
2199831-81-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 | |
Enamine | EN300-26592726-1.0g |
2199831-81-5 | 1g |
$0.0 | 2023-04-26 |
N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide Letteratura correlata
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
2199831-81-5 (N-[3-[2-(3-Bromo-4-fluorophenyl)-4-morpholinyl]-3-oxopropyl]-2-propenamide) Prodotti correlati
- 117337-19-6(Fluthiacet-methyl)
- 1805896-20-1(5-(2-Cyanoethyl)-2-ethoxymandelic acid)
- 2679942-56-2((3S)-3-(2-methylphenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 941973-34-8(1-(2-chlorophenyl)methyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 14067-99-3(N-(4-bromobenzenesulfonyl)benzamide)
- 2386763-96-6(benzyl N-2-hydroxy-1-(3-methoxycyclohexyl)ethylcarbamate)
- 731011-99-7(2-chloro-1-4-(4-chlorobenzenesulfonyl)piperazin-1-ylethan-1-one)
- 3695-80-5((2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid)
- 2467-16-5(Tricyclohexyl Borate)
- 1707375-28-7(2-[4-Amino-5-(4-methoxy-phenyl)-pyrazol-1-yl]-ethanol)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
